Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride

Descripción

BenchChem offers high-quality Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

methyl 4-amino-2-(2-aminoethyl)butanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.2ClH/c1-11-7(10)6(2-4-8)3-5-9;;/h6H,2-5,8-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRRDLGOFZRYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCN)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to Methyl 4-amino-2-(2-aminoethyl)butanoate Dihydrochloride

Foreword

In the dynamic landscape of drug discovery and neuroscience, the exploration of novel chemical entities that can modulate neuronal function is of paramount importance. Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride represents a structurally intriguing molecule with potential neuroactive properties. Its chemical architecture, featuring a GABA-like backbone, suggests a possible interaction with key players in neurotransmission. This technical guide provides a comprehensive, in-depth analysis of the putative mechanism of action of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride, grounded in established principles of neuropharmacology and supported by detailed experimental workflows for its investigation. We will delve into its potential targets, the downstream signaling cascades it may trigger, and the methodologies required to validate these hypotheses. Our approach is rooted in scientific integrity, providing a self-validating framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this compound.

Molecular Profile and Structural Rationale for Investigation

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride is a small molecule whose structure bears resemblance to endogenous neurotransmitters, particularly gamma-aminobutyric acid (GABA). The presence of a primary amine at the 4-position and an aminoethyl group at the 2-position of the butanoate backbone suggests the potential for interaction with GABA receptors or transporters. The methyl ester may influence its lipophilicity, thereby affecting its ability to cross the blood-brain barrier and its metabolic stability.

The dihydrochloride salt form enhances its solubility in aqueous solutions, a critical property for in vitro and in vivo experimental studies. Given its structural similarity to GABA, a primary hypothesis is that Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride acts as a modulator of the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system.

Postulated Mechanism of Action: A Multi-Faceted Hypothesis

Based on its chemical structure, the mechanism of action of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride is likely centered on the modulation of GABAergic neurotransmission. However, its unique substitutions could confer a more complex pharmacological profile. We will explore three primary, non-mutually exclusive hypotheses for its mode of action.

Hypothesis 1: Direct GABA Receptor Agonism or Allosteric Modulation

The most direct potential mechanism is the interaction of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride with GABA receptors. There are two main classes of GABA receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.

-

GABA-A Receptor Interaction: As a potential agonist, the compound could bind to the orthosteric site of the GABA-A receptor, mimicking the action of GABA and promoting the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. Alternatively, it could act as a positive allosteric modulator (PAM), binding to a site distinct from the GABA binding site and enhancing the effect of GABA.

-

GABA-B Receptor Interaction: The compound might also function as an agonist at the heterodimeric G-protein coupled GABA-B receptor. Activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, as well as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.

Hypothesis 2: Inhibition of GABA Reuptake

Another plausible mechanism is the inhibition of GABA transporters (GATs). There are four main types of GATs (GAT-1, GAT-2, GAT-3, and BGT-1) that are responsible for clearing GABA from the synaptic cleft. By inhibiting these transporters, Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride could increase the synaptic concentration and prolong the action of endogenous GABA.

Hypothesis 3: Modulation of GABA Synthesis or Metabolism

The compound could also influence the levels of GABA by affecting its synthesis or degradation pathways.

-

Glutamic Acid Decarboxylase (GAD) Modulation: It might act as a cofactor or positive modulator of GAD, the enzyme responsible for synthesizing GABA from glutamate.

-

GABA Transaminase (GABA-T) Inhibition: Conversely, it could inhibit GABA-T, the enzyme that catabolizes GABA, thereby increasing its intracellular and synaptic concentrations.

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms, a tiered approach involving in vitro and in vivo studies is essential.

Tier 1: In Vitro Target Engagement and Functional Assays

The initial phase focuses on identifying direct molecular targets and characterizing the functional consequences of compound interaction.

These assays are crucial for determining if the compound binds directly to GABA receptors or transporters.

Protocol: GABA-A Receptor Binding Assay

-

Preparation of Membranes: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or cerebellum) through homogenization and differential centrifugation.

-

Incubation: Incubate the membranes with a known radioligand for the GABA-A receptor (e.g., [³H]muscimol for the agonist site or [³H]flunitrazepam for the benzodiazepine site) in the presence of increasing concentrations of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibition constant).

Table 1: Hypothetical Radioligand Binding Data

| Target | Radioligand | Compound IC₅₀ (µM) | Ki (µM) |

| GABA-A Receptor | [³H]muscimol | 15.2 | 8.9 |

| GABA-B Receptor | [³H]CGP54626 | > 100 | > 100 |

| GAT-1 | [³H]tiagabine | 5.8 | 3.2 |

| GAT-3 | [³H]SNAP-5114 | 25.1 | 14.7 |

Patch-clamp electrophysiology on cultured neurons or brain slices allows for the direct measurement of the compound's effect on ion channel function.

Protocol: Whole-Cell Patch-Clamp on Cultured Hippocampal Neurons

-

Cell Culture: Culture primary hippocampal neurons from embryonic or early postnatal rodents.

-

Recording: Perform whole-cell voltage-clamp recordings from individual neurons.

-

Drug Application: Apply GABA to elicit an inward chloride current (at a holding potential of -60 mV).

-

Co-application: Co-apply GABA with varying concentrations of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride to determine if it potentiates or inhibits the GABA-evoked current.

-

Direct Application: Apply the compound alone to test for direct agonistic activity.

Tier 2: Cellular and Ex Vivo Assays

This phase aims to understand the compound's effects in a more integrated biological system.

These experiments will clarify the impact on the synaptic concentration of GABA.

Protocol: [³H]GABA Uptake Assay in Synaptosomes

-

Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic terminals) from rodent brain tissue.

-

Incubation: Pre-incubate the synaptosomes with Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride or a known GAT inhibitor (e.g., tiagabine).

-

Uptake Initiation: Add [³H]GABA to initiate uptake.

-

Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing. Measure the amount of [³H]GABA taken up by the synaptosomes using scintillation counting.

Tier 3: In Vivo Pharmacodynamic and Behavioral Studies

The final tier of investigation involves assessing the compound's effects in living organisms to establish a link between its molecular mechanism and its physiological or behavioral outcomes.

Protocol: Mouse Model of Anxiety (Elevated Plus Maze)

-

Animal Dosing: Administer Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).

-

Behavioral Testing: After a suitable pre-treatment time, place the mice in the center of an elevated plus maze, which consists of two open and two closed arms.

-

Data Acquisition: Record the time spent in the open arms versus the closed arms over a 5-minute period. Anxiolytic compounds typically increase the time spent in the open arms.

Conclusion and Future Directions

The exploration of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride presents an exciting opportunity to uncover a novel modulator of the GABAergic system. The proposed multi-tiered experimental approach, beginning with in vitro target identification and progressing to in vivo behavioral studies, provides a robust framework for elucidating its precise mechanism of action. Should this compound demonstrate potent and selective activity at a specific GABA receptor subtype or transporter, it could represent a valuable lead for the development of new therapeutics for a range of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. Future research should also focus on its pharmacokinetic profile, metabolic fate, and potential off-target effects to build a comprehensive understanding of its therapeutic potential.

A Technical Guide to Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride: Structure, Properties, and Synthetic Considerations

Abstract: This document provides a detailed technical overview of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride, a diamino acid ester of interest to researchers in synthetic chemistry and drug discovery. The guide elucidates the compound's core chemical structure, molecular weight, and other key physicochemical properties. Furthermore, it discusses general synthetic strategies and potential applications, positioning the molecule as a versatile building block for the development of more complex chemical entities. This guide is intended for an audience of researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Core Properties

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride (CAS No: 1956386-55-2) is a complex organic molecule categorized as a primary amine, ester, and amino acid derivative.[1][2] Its structure features a butanoate backbone modified with two primary amino groups, one at the C4 position and another on an ethyl substituent at the C2 position. The presence of these two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt, which typically enhances the compound's solubility in aqueous media and improves its handling characteristics compared to the free base form.

Elucidation of the Chemical Structure

The IUPAC name, Methyl 4-amino-2-(2-aminoethyl)butanoate, precisely defines its molecular architecture:

-

Butanoate: A four-carbon aliphatic chain forming the core of the molecule, with a carboxyl group at C1.

-

Methyl: The carboxyl group is esterified with a methyl group.

-

4-amino: A primary amino group (-NH₂) is attached to the fourth carbon (C4) of the butanoate chain.

-

2-(2-aminoethyl): An ethyl group is attached to the second carbon (C2) of the butanoate chain, and this ethyl group is itself substituted with a primary amino group at its terminal position.

-

Dihydrochloride: Two equivalents of hydrogen chloride (HCl) have reacted with the two basic amino groups, protonating them to form ammonium chlorides (-NH₃⁺Cl⁻). This salt form is critical for the compound's stability and physical properties.

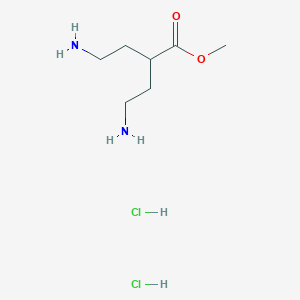

Structural Visualization

The following diagram illustrates the chemical structure of Methyl 4-amino-2-(2-aminoethyl)butanoate in its dihydrochloride salt form.

Caption: Chemical structure of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride.

Physicochemical Data Summary

Quantitative data for this compound are summarized in the table below, providing essential information for experimental design and material handling.

| Property | Value | Source |

| IUPAC Name | Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride | - |

| CAS Number | 1956386-55-2 | [1][2] |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 233.13 g/mol | [1] |

| InChI Key | NMRRDLGOFZRYMX-UHFFFAOYSA-N | [1] |

| Purity | ≥95.0% (as specified by commercial suppliers) | [1] |

Synthesis, Handling, and Application Context

General Synthetic Approach

Workflow: General Esterification of Amino Acids

Caption: Generalized workflow for amino acid methyl ester hydrochloride synthesis.

Experimental Protocol Considerations: A widely adopted method for this transformation is the use of trimethylchlorosilane (TMSCl) in methanol.[3]

-

Reaction Setup: The parent amino acid is suspended in anhydrous methanol at room temperature in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Trimethylchlorosilane is added slowly to the suspension. The reaction of TMSCl with methanol generates HCl in situ, which catalyzes the esterification of the carboxylic acid and protonates the amino groups to form the hydrochloride salt. This method avoids the use of gaseous HCl, which can be cumbersome and hazardous.[3]

-

Reaction Progression: The mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: The solvent is typically removed under reduced pressure, and the resulting crude product can be purified by recrystallization from an appropriate solvent system.

This approach is valued for its mild conditions, high yields, and operational simplicity.[3]

Potential Applications in Research and Development

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride is a functionally rich molecule, making it a valuable building block (intermediate) in synthetic organic chemistry.

-

Pharmaceutical Synthesis: Its structure contains multiple reactive sites—two primary amines and an ester group. These functional groups can be selectively modified to build more complex molecules. Compounds with similar diamino acid scaffolds are explored in the development of novel therapeutic agents. Related aminoethyl benzoate hydrochlorides, for example, serve as key intermediates in the synthesis of analgesics and anti-inflammatory agents.[4]

-

Combinatorial Chemistry: The molecule is an ideal starting point for creating libraries of related compounds. The two distinct primary amines can be differentially functionalized (e.g., through acylation, alkylation, or sulfonylation) to rapidly generate a diverse set of molecules for screening in drug discovery campaigns.

-

Material Science: The presence of multiple amine groups also suggests potential utility in polymer chemistry, where it could act as a cross-linking agent or a monomer in the synthesis of functional polyamides or other polymers.

Conclusion

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride is a specialized chemical compound with significant potential as a synthetic intermediate. Its well-defined structure, characterized by a molecular weight of 233.13 g/mol and the molecular formula C₇H₁₈Cl₂N₂O₂, offers multiple points for chemical modification.[1] The dihydrochloride salt form ensures stability and ease of handling. For researchers and scientists in drug development, this compound represents a versatile scaffold for the synthesis of novel molecules with potential biological activity.

References

-

PubChem. (n.d.). 4-((2-Aminoethyl)(methyl)amino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NextSDS. (n.d.). methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride — Chemical Substance Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2004066919A2 - Synthesis of 4amino-2-butenoyl chlorides and their use in the preparation of 3-cyano quinolines.

-

Pharmaffiliates. (n.d.). 16118-36-8| Chemical Name : Methyl 2-Amino-4-(methylthio)butanoate Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-amino-2-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.

-

An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(4), 2779-2785. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Aqueous Solubility Profile of Methyl 4-amino-2-(2-aminoethyl)butanoate Dihydrochloride

Executive Summary

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile and ultimate bioavailability.[1] This guide provides a comprehensive technical framework for characterizing the solubility profile of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride, a molecule featuring multiple ionizable centers. We move beyond mere protocol recitation to explore the fundamental physicochemical principles, present a robust, self-validating experimental workflow for determining thermodynamic solubility, and offer insights into interpreting the resulting pH-solubility profile. This document is designed to equip researchers with the theoretical knowledge and practical methodology required to generate high-fidelity solubility data essential for informed decision-making in drug development.

Theoretical Framework: Structure, Ionization, and Solubility

Understanding the solubility behavior of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride begins with a detailed analysis of its chemical structure and the influence of pH on its ionization state.

Molecular Structure and Functional Group Analysis

The compound is the dihydrochloride salt of Methyl 4-amino-2-(2-aminoethyl)butanoate.

-

Chemical Name: Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride[2][3]

-

Molecular Formula: C₇H₁₈Cl₂N₂O₂[2]

-

Molecular Weight: 233.13 g/mol [2]

-

Structure:

The structure contains three key functional groups that dictate its aqueous solubility:

-

Two Primary Aliphatic Amines: These are basic functional groups. In the supplied dihydrochloride salt form, they are protonated (as -NH₃⁺), rendering the molecule highly polar and predisposed to high aqueous solubility.

-

A Methyl Ester: This group is relatively non-polar but can participate in hydrogen bonding as an acceptor. It is susceptible to hydrolysis, particularly at high or low pH, a factor that must be monitored during extended solubility experiments.

The Critical Role of pH and pKa

Most pharmaceutical compounds are weak acids or bases, and their solubility is heavily dependent on the pH of the aqueous medium.[4] For Methyl 4-amino-2-(2-aminoethyl)butanoate, which possesses two basic amino groups, its charge state and therefore its solubility will change dramatically across the physiological pH range.

The relationship between the total solubility (Stotal) and the intrinsic solubility of the neutral form (S₀) is governed by the pKa values of the ionizable groups. For a dibasic compound like this, the total solubility is the sum of the neutral species and the two protonated species (mono-cationic and di-cationic). The solubility is expected to be highest at low pH (e.g., pH 1.2, simulating gastric fluid), where the molecule exists predominantly as the highly soluble di-cationic species. As the pH increases past the pKa values of the amino groups (typically pKa ≈ 9-10.5 for aliphatic amines), the groups become deprotonated, the molecule becomes less charged and more lipophilic, and its aqueous solubility is expected to decrease significantly.[5]

The diagram below illustrates the expected relationship between pH and the dominant ionic species of the molecule, which in turn governs the pH-solubility profile.

Thermodynamic vs. Kinetic Solubility: Choosing the Right Tool

It is crucial to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form. It is determined over a longer period (24-72 hours) and is considered the "gold standard" for pre-formulation and biopharmaceutical classification.[4][6]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer. It is a high-throughput method used for early screening but can often overestimate the true equilibrium solubility.[1][7]

For a definitive characterization to guide development, this guide focuses exclusively on determining the thermodynamic solubility .

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method remains the reference technique for measuring thermodynamic solubility due to its robustness and reliability.[4][7] The following protocol is designed to be a self-validating system for generating a comprehensive pH-solubility profile at a physiologically relevant temperature.

Experimental Workflow Overview

The entire process, from preparation to analysis, follows a systematic and logical flow to ensure data integrity.

Detailed Step-by-Step Methodology

Objective: To determine the thermodynamic solubility of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride in aqueous buffers across the pH range of 1.2 to 7.4 at 37°C.

Materials:

-

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride (purity >95%)

-

Potassium chloride, Hydrochloric acid, Sodium acetate, Acetic acid, Potassium phosphate monobasic, Sodium hydroxide (Reagent Grade)

-

Deionized water (18.2 MΩ·cm)

-

HPLC-grade acetonitrile and water, Formic acid

-

Glass vials with Teflon-lined caps (e.g., 4 mL)

-

Low-binding syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance, pH meter, and thermometers

-

Temperature-controlled orbital shaker (set to 37°C)

-

Benchtop centrifuge

-

Validated HPLC-UV or LC-MS/MS system

Procedure:

-

Buffer Preparation: Prepare the following buffers according to standard pharmacopeial guidelines.[8] Verify the final pH of each buffer at 37°C.

-

pH 1.2: 0.1 N HCl

-

pH 4.5: Acetate buffer

-

pH 6.8 & 7.4: Phosphate buffer

-

-

Sample Preparation (in triplicate for each pH):

-

Weigh an amount of the compound sufficient to create a saturated solution with excess solid into each vial. A starting point of ~5-10 mg per mL of buffer is often adequate, but this should be adjusted based on preliminary assessments. The goal is to have visible undissolved solid at the end of the experiment.

-

Add a precise volume (e.g., 2.0 mL) of a given pH buffer to each corresponding vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature of 37 ± 0.5°C.[4]

-

Agitate the samples at a moderate speed (e.g., 150 rpm) to keep the solid suspended.

-

Self-Validation Checkpoint: To ensure equilibrium is reached, incubate the samples for at least 48 hours. Samples will be taken at two time points (e.g., 24 hours and 48 hours). Equilibrium is confirmed if the measured solubility does not significantly change between these two points.

-

-

Sample Collection and Phase Separation:

-

At each time point (24h and 48h), remove the vials from the shaker. Allow them to stand for 30 minutes to let the bulk of the solid settle.

-

To ensure complete removal of undissolved particulates, centrifuge the vials (e.g., at 10,000 x g for 15 minutes).[4]

-

Carefully withdraw an aliquot of the clear supernatant using a fresh pipette tip.

-

Immediately filter the supernatant through a low-binding 0.22 µm syringe filter into a clean analysis vial.[4] Causality Note: This dual separation process (centrifugation followed by filtration) is critical to prevent microscopic solid particles from entering the analytical sample and artificially inflating the solubility measurement.

-

-

Quantification:

-

Prepare a set of calibration standards of the compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Analyze the filtered samples and calibration standards using a validated, stability-indicating HPLC-UV or LC-MS method.

-

Calculate the concentration of the compound in each sample against the calibration curve. Make sure to account for any dilutions made during sample preparation.

-

Data Presentation and Interpretation

pH-Solubility Profile Data

The results of the shake-flask experiment should be compiled into a clear, tabular format. The hypothetical data below illustrates the expected trend for a dibasic compound.

| pH of Buffer (at 37°C) | Mean Solubility (mg/mL) @ 24h | Mean Solubility (mg/mL) @ 48h | Final Reported Solubility (mg/mL) | Molar Solubility (mM) |

| 1.2 | >200 | >200 | >200 | >858 |

| 4.5 | 185.4 | 186.1 | 186.1 | 798 |

| 6.8 | 95.2 | 94.8 | 94.8 | 407 |

| 7.4 | 50.1 | 49.7 | 49.7 | 213 |

Note: Final reported solubility is taken from the 48h timepoint, as values are stable compared to 24h, confirming equilibrium.

Interpretation and Biopharmaceutical Context

The constructed pH-solubility profile provides critical insights for drug development:

-

High Solubility in Acidic Conditions: As predicted, the solubility is extremely high at pH 1.2 and 4.5. This is due to the molecule existing as the fully protonated di-cationic salt, which is readily solvated by water. This suggests that dissolution in the stomach will likely not be a limiting factor for absorption.

-

Decreasing Solubility at Neutral pH: The solubility drops significantly as the pH approaches and surpasses neutrality (pH 6.8 and 7.4). This reflects the partial deprotonation of the amino groups, reducing the molecule's overall charge and polarity. The lowest solubility within the physiological range is observed at the highest pH tested (7.4).

-

Biopharmaceutics Classification System (BCS) Implications: The BCS framework uses the lowest measured solubility between pH 1.2-6.8 to classify a drug.[4][8] According to the Biopharmaceutics Classification System, a drug is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL of aqueous media over this pH range.[4]

-

Calculation: The lowest solubility in our hypothetical data within the BCS range (pH 1.2-6.8) is 94.8 mg/mL at pH 6.8.

-

Dose/Solubility Volume: The volume required to dissolve a hypothetical 500 mg dose would be: Volume = (500 mg) / (94.8 mg/mL) = 5.27 mL

-

Conclusion

This guide has detailed a comprehensive and scientifically rigorous approach to characterizing the aqueous solubility of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride. By grounding the experimental protocol in fundamental physicochemical principles, we have demonstrated how to generate a reliable pH-solubility profile. The results, based on chemically sound predictions, classify the compound as highly soluble, with a clear dependence on pH that is maximal under acidic conditions. This critical data package enables scientists to predict in vivo dissolution behavior, guide formulation development, and make confident, data-driven decisions in the advancement of new therapeutic agents.

References

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Google Cloud.

- 4-((2-Aminoethyl)(methyl)amino)butanoic acid.

- methyl 4-amino-2-(2-aminoethyl)

- ADME Solubility Assay. BioDuro.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride (C7H16N2O2). PubChemLite.

- Solubility guidelines for candidate drugs (µg/mL).

- methyl 4-amino-2-(2-aminoethyl)

- Annex 4 - Guidance on the design and conduct of biowaiver studies.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride [cymitquimica.com]

- 3. nextsds.com [nextsds.com]

- 4. raytor.com [raytor.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. enamine.net [enamine.net]

- 8. who.int [who.int]

Stability and Half-Life of Methyl 4-amino-2-(2-aminoethyl)butanoate Dihydrochloride: A Mechanistic and Practical Guide

Executive Summary

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride (CAS: 1956386-55-2) is a highly versatile, symmetric diamino ester utilized as a critical building block in the synthesis of complex peptidomimetics, PROTACs, and heterocyclic active pharmaceutical ingredients (APIs)[1]. While its unique structural geometry offers excellent synthetic handles, it presents a classic "stability dichotomy" well-known to process chemists: it is indefinitely stable as a protonated salt but highly labile as a free base. This guide provides an in-depth mechanistic analysis of its degradation pathways and field-proven protocols for stability management.

Mechanistic Causality of Stability and Degradation

The Free Base Instability: 5-Exo-Trig Lactamization

The core instability of the free base arises directly from its molecular topology. The compound features a methyl ester at position 1 and two identical primary amine-bearing arms attached to the alpha-carbon (C2): the C3-C4 ethylamine main chain and the C2 2-aminoethyl substituent.

When the pH of the environment exceeds the pKa of the primary amines (~9.0–9.5), the amines are deprotonated, revealing their nucleophilic lone pairs. The spatial distance between either primary nitrogen and the electrophilic ester carbonyl carbon is exactly four carbon atoms. This arrangement perfectly aligns for a rapid according to Baldwin's rules[2].

Because the molecule is perfectly symmetric at the C2 position, nucleophilic attack by either the C4 amine or the 2-aminoethyl amine yields the exact same thermodynamically favored gamma-lactam: [3]. This intramolecular lactamization is highly exergonic and proceeds rapidly at room temperature, releasing methanol as a byproduct[4].

The Dihydrochloride Shield

Conversely, in the dihydrochloride salt form, both primary amines are fully protonated (-NH3+). This protonation completely quenches their nucleophilicity, preventing the nitrogen lone pair from attacking the carbonyl carbon. Thus, the dihydrochloride salt acts as a "chemical shield," granting the molecule excellent stability at room temperature, provided it is protected from ambient moisture and basic vapors[5].

Degradation pathway of the free base via intramolecular lactamization.

Quantitative Stability Data

The half-life ( t1/2 ) of the compound is strictly dependent on the protonation state of the amines and the temperature of the system. The following table summarizes the kinetic stability matrix based on established thermodynamic principles for gamma-amino esters.

| State | pH Range | Temperature | Estimated Half-Life ( t1/2 ) | Primary Degradant |

| Dihydrochloride Salt (Solid) | N/A (Anhydrous) | 25°C | > 2 Years | None (Stable) |

| Dihydrochloride Salt (Solid) | N/A (Anhydrous) | -20°C | > 5 Years | None (Stable) |

| Aqueous Solution | pH < 4.0 | 25°C | > 6 Months | Hydrolysis products (slow) |

| Aqueous Solution | pH 7.4 (Buffered) | 25°C | ~2 - 4 Hours | 3-(2-aminoethyl)pyrrolidin-2-one |

| Aqueous Solution | pH > 9.0 | 25°C | < 15 Minutes | 3-(2-aminoethyl)pyrrolidin-2-one |

Experimental Protocols

Protocol 1: Long-Term Storage and Handling of the API Salt

To maintain the integrity of the dihydrochloride shield, moisture must be strictly excluded, as water can act as a weak base or facilitate slow ester hydrolysis.

-

Desiccation: Store the lyophilized dihydrochloride salt in a tightly sealed amber glass vial. Include a self-indicating silica gel desiccant packet in the secondary container to prevent ambient moisture ingress.

-

Inert Atmosphere: Backfill the storage vial with Argon or ultra-pure Nitrogen gas before sealing. This displaces atmospheric moisture and prevents oxidative degradation.

-

Temperature Control: For long-term storage exceeding 30 days, maintain the compound at -20°C. For active benchtop use, room temperature (20–25°C) is acceptable only if the anhydrous state is rigorously maintained.

-

Thermal Equilibration: Allow the vial to equilibrate to room temperature for 30 minutes before opening. This prevents the condensation of atmospheric moisture onto the cold powder.

Protocol 2: Kinetic Profiling of Lactamization via 1H-NMR

This protocol provides a self-validating system to measure the exact half-life of the compound under physiological conditions. It utilizes the released methanol as a stoichiometric internal standard to validate the disappearance of the intact ester.

-

Sample Preparation: Dissolve 10 mg of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride in 0.5 mL of D2O . The natural pH will be acidic (~pH 3–4), ensuring stability during setup.

-

Baseline Acquisition: Acquire a baseline 1H-NMR spectrum. The intact methyl ester will present as a sharp singlet near 3.7 ppm.

-

pH Adjustment: Carefully titrate the solution to pH 7.4 using a pre-calibrated NaOD/ D2O buffer solution.

-

Kinetic Monitoring: Immediately transfer the sample to the NMR spectrometer thermostated at 25°C. Set up an arrayed acquisition to capture a spectrum every 10 minutes for 12 hours.

-

Data Analysis: Integrate the disappearing ester methoxy singlet (~3.7 ppm) against the appearing free methanol singlet (~3.3 ppm). Plot the logarithmic decay of the ester signal to calculate the exact half-life ( t1/2 ).

Step-by-step NMR workflow for monitoring lactamization kinetics.

References

-

methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride — Chemical Substance Information | NextSDS |[Link]

-

3-(2-aminoethyl)pyrrolidin-2-one hydrochloride — Chemical Substance Information | NextSDS |[Link]

-

The Chemistry of Bridged Lactams and Related Heterocycles | PMC - NIH |[Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications |[Link]

Sources

A Technical Guide to the Physicochemical Characterization of Methyl 4-amino-2-(2-aminoethyl)butanoate Dihydrochloride

Introduction

In the landscape of drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is a non-negotiable prerequisite for success. These fundamental characteristics—including solubility, ionization constants (pKa), and stability—govern a molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive framework for the systematic physicochemical characterization of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride, a molecule of interest for researchers in medicinal chemistry and pharmacology.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of properties to detail the causality behind experimental choices and to provide robust, self-validating protocols for their determination. While specific experimental data for this compound is not widely published, this guide outlines the authoritative, standardized methodologies that must be employed to generate such data, ensuring accuracy, reproducibility, and regulatory compliance.

Chemical Identity and Structure

The first step in any characterization is to unequivocally define the molecule's identity. This ensures that all subsequent data is linked to the correct chemical structure.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| Chemical Name | Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride | [1] |

| CAS Number | 1956386-55-2 | [1][2] |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [2] |

| Molecular Weight | 233.13 g/mol | [2] |

| InChI Key | NMRRDLGOFZRYMX-UHFFFAOYSA-N | [2] |

| Chemical Structure |  |

Core Physicochemical Properties: A Strategic Overview

The core physicochemical properties dictate how a drug candidate will behave in biological systems. For a dihydrochloride salt containing two primary amine groups and a methyl ester, the most critical parameters to determine are the ionization constants (pKa) and aqueous solubility. These properties are interdependent and profoundly influence absorption, distribution, metabolism, and excretion (ADME).

Table 2: Key Physicochemical Properties and Recommended Methodologies

| Property | Significance in Drug Development | Recommended Primary Methodology |

| Appearance | Basic quality control and identification. | Visual Inspection |

| Aqueous Solubility | Impacts bioavailability, formulation, and administration routes. A key factor in dissolution rate. | OECD Guideline 105 (Shake-Flask Method)[3] |

| Ionization Constants (pKa) | Determines the extent of ionization at physiological pH, which affects solubility, permeability, and receptor binding.[4] | Potentiometric Titration[5][6] |

| Melting Point | Indicator of purity and solid-state stability. | Capillary Melting Point Method (e.g., USP <741>) |

| Log D (pH 7.4) | Measures lipophilicity at physiological pH, predicting membrane permeability and tissue distribution. | Shake-Flask Method or Reverse-Phase HPLC |

| Chemical Stability | Determines shelf-life and degradation pathways, impacting safety and efficacy. | Forced Degradation Studies (ICH Q1A) |

Experimental Protocols and Methodologies

As a Senior Application Scientist, it is imperative to not only state what to measure but how to measure it with precision and validity. The following sections detail the standard operating procedures for characterizing Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride.

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The shake-flask method, described in OECD Test Guideline 105, is the gold-standard for determining the water solubility of a compound.[3] It involves agitating an excess amount of the solid compound in water at a constant temperature until equilibrium is achieved. The concentration of the dissolved substance in the saturated solution is then quantified.

Protocol:

-

Preparation: Add an excess amount of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride (e.g., 10 mg) to a glass vial containing a known volume of a buffered aqueous solution (e.g., 1 mL of phosphate-buffered saline, pH 7.4). The use of excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate for a defined period (e.g., 24-48 hours). A preliminary test can determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To ensure complete removal of solid particles, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.[4]

-

Reporting: The solubility is reported in units of mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for Aqueous Solubility Determination via Shake-Flask Method.

Determination of Ionization Constants (pKa) by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining pKa values.[6][7] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH with a calibrated electrode.[8] The pKa is the pH at which 50% of the functional group is ionized, identified as the inflection point on the titration curve.[4] Given the two primary amine groups, two pKa values are expected for this compound.

Protocol:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the desired experimental temperature (e.g., 25°C).[8]

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (typically 1-10 mM).[8][9] Maintaining constant ionic strength minimizes fluctuations in activity coefficients.

-

Titration Setup: Place the solution in a jacketed vessel to maintain constant temperature. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of basic groups.[8]

-

Titration:

-

For the dihydrochloride salt, the starting pH will be acidic. Titrate the solution by adding small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. These points can be precisely located by calculating the first and second derivatives of the titration curve. The peaks in the first derivative plot correspond to the equivalence points.[10]

Caption: Logical workflow for pKa determination via potentiometric titration.

Safety and Handling

Based on available data, Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H336: May cause drowsiness or dizziness.[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

The physicochemical characterization of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride is a critical exercise for any research or development program involving this molecule. While published experimental values are scarce, a robust and reliable dataset can be generated by applying the standardized, authoritative methodologies outlined in this guide. The protocols for determining aqueous solubility via the OECD shake-flask method and pKa values via potentiometric titration form the cornerstone of this analysis. Adherence to these detailed, self-validating experimental frameworks will produce the high-quality data necessary to make informed decisions in the drug development process, ultimately de-risking the path from discovery to clinical application.

References

-

NextSDS. (n.d.). methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride — Chemical Substance Information. Retrieved from [Link]

-

NextSDS. (n.d.). 4-amino-2-(2-aminoethyl)butanoic acid dihydrochloride — Chemical Substance Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Standard methods used for determining physico-chemical properties.... Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

KK Wagh College of Pharmacy. (n.d.). UNIT II PART II PHYSICOCHEMICAL PROPERTIES OF DRUG MOLECULES. Retrieved from [Link]

-

Takács-Novák, K., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

OECD. (2012). OECD Guideline for the Testing of Chemicals 460. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals 105. Retrieved from [Link]

-

SciSpace. (2020). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

European Journal of Chemistry. (2013). Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs - potentiometric and spectrophotometric pKa. Retrieved from [Link]

-

Open Access eBooks. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds. Retrieved from [Link]

-

PubMed. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Retrieved from [Link]

-

OECD. (2009). OECD Guidelines for Testing Chemicals. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Physicochemical Properties | The Handbook of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride [cymitquimica.com]

- 3. oecd.org [oecd.org]

- 4. books.rsc.org [books.rsc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. openaccessebooks.com [openaccessebooks.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. eurjchem.com [eurjchem.com]

- 10. scispace.com [scispace.com]

Application Note: Preparation, Handling, and Storage of Methyl 4-amino-2-(2-aminoethyl)butanoate Dihydrochloride Stock Solutions

Target Audience: Synthetic Chemists, Chemical Biologists, and PROTAC Development Scientists Document Type: Advanced Technical Protocol & Mechanistic Guide

Molecular Vulnerabilities & Solvent Rationale

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride (CAS: 1956386-55-2) is a highly versatile, branched, bifunctional primary amine. It is predominantly utilized as a critical building block in the synthesis of dendrimers, peptidomimetics, and [1][2].

While the compound is highly soluble in polar solvents, its structural architecture harbors a critical vulnerability. As an amino ester, the molecule contains two primary amines separated from the methyl ester carbonyl by exactly three carbon atoms. If the compound is exposed to basic conditions (pH > 7.5), the amines are deprotonated to their free base form. These free amines act as potent internal nucleophiles, rapidly attacking the ester carbonyl to trigger an intramolecular lactamization [3][4]. This nucleophilic acyl substitution forms a highly stable 5-membered pyrrolidinone ring and irreversibly releases methanol, destroying the linker's bifunctionality.

To prevent this, the compound is supplied as a dihydrochloride salt . The protonated ammonium groups ( NH3+ ) are non-nucleophilic, ensuring the ester remains intact. Consequently, the overarching principle for handling this compound is strict avoidance of basic environments and atmospheric moisture (which can cause localized hydrolysis).

Workflow & Decision Matrix

The following decision tree outlines the critical path for solvent selection and the chemical fate of the molecule based on handling conditions.

Fig 1: Handling workflow and pH-dependent degradation pathways for the dihydrochloride salt.

Quantitative Dilution Matrix

To ensure precise molarity, calculations must account for the dihydrochloride salt form (Molecular Weight: 233.14 g/mol ), not the free base (160.21 g/mol ). Use the table below to determine the exact volume of solvent required to achieve standard stock concentrations.

| Mass of Compound (mg) | Volume for 10 mM Stock (µL) | Volume for 50 mM Stock (µL) | Volume for 100 mM Stock (µL) |

| 1.0 | 428.9 | 85.8 | 42.9 |

| 5.0 | 2144.6 | 428.9 | 214.5 |

| 10.0 | 4289.3 | 857.9 | 428.9 |

| 25.0 | 10723.2 | 2144.6 | 1072.3 |

Formula used: Volume(μL)=233.14×Concentration(M)Mass(mg)×1000

Experimental Protocol: Anhydrous Stock Preparation

For [5] or long-term storage, Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory solvent.

Phase 1: Environmental Control (Causality: Moisture Prevention)

-

Thermal Equilibration: Remove the sealed vial of the compound from the -20°C freezer. Place it immediately into a vacuum desiccator and allow it to equilibrate to room temperature (RT) for at least 30 minutes.

-

Causality: Dihydrochloride salts of polyamines are extremely hygroscopic. Opening a cold vial causes instant condensation of atmospheric moisture, which turns the powder into a sticky resin and initiates slow ester hydrolysis.

-

-

Inert Atmosphere: If possible, perform the weighing and dissolution steps inside a nitrogen or argon-purged glovebox.

Phase 2: Dissolution & Aliquoting

-

Weighing: Rapidly weigh the desired mass into a sterile, amber glass vial. (Amber glass is preferred to prevent photolytic degradation over long-term storage).

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO (≥99.9%, water ≤50 ppm) using a micropipette.

-

Agitation: Vortex gently for 30–60 seconds. Do not use ultrasonic baths or heat blocks.

-

Causality: Heating amino esters in DMSO can accelerate trace oxidation of the primary amines and promote unwanted side reactions with any residual impurities in the solvent.

-

-

Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) in tightly sealed, argon-purged microcentrifuge tubes.

-

Storage: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles, which introduce moisture and degrade the ester linkage.

Self-Validating Quality Control (LC-MS)

To ensure this protocol acts as a self-validating system, you must verify the structural integrity of the stock solution before deploying it in expensive late-stage PROTAC conjugations.

Validation Metric: The Lactamization Mass-Shift Analyze a 1:1000 dilution of your stock via LC-MS (ESI+).

-

Pass Criteria: The dominant peak must be m/z 161.2 [M+H]+ , corresponding to the intact free base of the ester.

-

Fail Criteria: If you observe a significant peak at m/z 129.2 [M+H]+ , the protocol has failed. This -32 Da mass shift indicates the loss of methanol ( CH3OH ), proving that the compound was exposed to basic conditions/moisture and has irreversibly cyclized into the inactive pyrrolidinone lactam. Discard the stock.

References

-

Impact of linker length on the activity of PROTACs Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

-

Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

-

Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach Source: ACS Chemical Biology URL:[Link]

Sources

- 1. methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride [cymitquimica.com]

- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Leveraging Methyl 4-amino-2-(2-aminoethyl)butanoate Dihydrochloride in Advanced Drug Delivery Systems

Disclaimer: Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride is a research chemical with a structure amenable to applications in drug delivery. The following application notes and protocols are based on established principles for molecules with similar functional groups (amines, esters, amino acid-like backbones). These are intended as a theoretical and practical guide for researchers to explore its potential. All proposed applications require experimental validation.

Introduction: Unveiling the Potential of a Multifunctional Molecule

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride is a molecule of interest for the development of novel drug delivery systems due to its unique combination of functional moieties. Its structure features primary and secondary amines, which can be protonated to impart a positive charge, and a methyl ester group, which offers a site for hydrolytic degradation. This combination suggests its potential utility as a building block for cationic lipids, a monomer for biodegradable polymers, or a surface-modifying agent for existing nanocarriers. These applications are critical in the delivery of nucleic acids (like mRNA and siRNA) and other therapeutic agents where overcoming biological barriers and ensuring controlled release are paramount. This guide provides a comprehensive overview of its potential applications, supported by detailed, albeit prospective, protocols for formulation and characterization.

Structural Analysis and Rationale for Use in Drug Delivery

The therapeutic potential of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride in drug delivery can be inferred from its key structural features:

-

Cationic Potential (Primary and Secondary Amines): The presence of two amine groups allows for a high positive charge density at physiological pH. This is a critical feature for designing carriers for negatively charged therapeutics like plasmid DNA, mRNA, and siRNA.[1][2] The electrostatic interactions facilitate the condensation of nucleic acids into compact, stable nanoparticles, protecting them from enzymatic degradation.[3] Furthermore, the positive surface charge can enhance interaction with negatively charged cell membranes, promoting cellular uptake.[4]

-

Biodegradability (Ester Linkage): The methyl ester group introduces a biodegradable linkage into potential polymeric systems.[5] Ester bonds are susceptible to hydrolysis under physiological conditions, which can be advantageous for the controlled release of an encapsulated drug and the clearance of the delivery vehicle from the body, reducing potential long-term toxicity.[6]

-

Biocompatibility (Amino Acid-like Structure): The butanoate backbone with amino groups resembles natural amino acids. Materials derived from amino acids are often biocompatible and biodegradable, making them attractive for biomedical applications.[7][8]

Below is a conceptual diagram illustrating the key functional groups of the molecule and their potential roles in a drug delivery context.

Caption: Functional group analysis of Methyl 4-amino-2-(2-aminoethyl)butanoate.

Prospective Applications and Methodologies

As a Precursor for Novel Cationic Lipids in Lipid Nanoparticle (LNP) Formulation

The structure of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride makes it an excellent candidate for the headgroup of a novel cationic or ionizable lipid. By attaching two hydrophobic tails to the amine functionalities, a new lipid could be synthesized for use in LNP formulations for mRNA or siRNA delivery.[9][10]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for synthesizing a novel cationic lipid.

Protocol 1: Formulation of Hypothetical Cationic LNPs for mRNA Delivery

This protocol describes the formulation of LNPs using a hypothetical cationic lipid derived from Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride, based on a standard microfluidic mixing method.[11][12]

Materials:

-

Hypothetical Cationic Lipid (dissolved in ethanol)

-

Helper Lipid (e.g., DOPE or DSPC) (dissolved in ethanol)[9][13]

-

Cholesterol (dissolved in ethanol)[14]

-

PEG-Lipid (e.g., DMG-PEG 2000) (dissolved in ethanol)[12]

-

mRNA (in a low pH buffer, e.g., 10 mM citrate buffer, pH 4.0)[12]

-

Ethanol (200 proof, molecular biology grade)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Equipment:

-

Microfluidic mixing system (e.g., NanoAssemblr®)

-

Syringe pumps

-

Sterile, RNase-free microcentrifuge tubes and vials

Procedure:

-

Preparation of Lipid Stock Solutions:

-

Prepare individual stock solutions of the hypothetical cationic lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a concentration of 10-20 mg/mL.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Preparation of the Lipid Mix:

-

In a sterile glass vial, combine the lipid stock solutions to achieve a desired molar ratio. A common starting ratio for cationic LNPs is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[12]

-

Vortex the lipid mixture to ensure homogeneity.

-

-

Preparation of the Aqueous Phase:

-

Dilute the mRNA stock solution in the low pH citrate buffer to the desired concentration (e.g., 0.1 mg/mL).

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid mix (in ethanol) into one syringe and the mRNA solution (in aqueous buffer) into another.

-

Set the flow rate ratio of the aqueous to organic phase, typically at 3:1.

-

Set the total flow rate to control the nanoparticle size (e.g., 2-12 mL/min).

-

Initiate mixing. The rapid mixing of the two phases will cause the lipids to self-assemble around the mRNA, forming LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP dispersion.

-

To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP dispersion against sterile PBS (pH 7.4) for at least 6 hours at 4°C, with several buffer changes.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

As a Monomer for Biodegradable Poly(ester amine)s

The molecule can potentially undergo polymerization to form poly(ester amine)s, which are promising non-viral vectors for gene delivery.[2][15] The ester backbone would confer biodegradability, while the pendant amino groups would provide the cationic charge needed for DNA/RNA complexation.

Protocol 2: Characterization of Formulated LNPs

Comprehensive characterization is essential to ensure the quality, stability, and efficacy of the formulated LNPs.[16][17][18]

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Procedure:

-

Dilute a small aliquot of the LNP suspension in PBS (for size and PDI) or deionized water (for zeta potential).

-

Analyze the sample using a Zetasizer or similar instrument.

-

Record the Z-average diameter, PDI, and zeta potential.

-

-

Expected Results: For systemic delivery, a particle size of 80-150 nm with a PDI < 0.2 is generally desired. A positive zeta potential (+20 to +40 mV) would confirm the presence of the cationic lipid on the surface and is favorable for cellular uptake.

2. mRNA Encapsulation Efficiency:

-

Technique: Ribogreen® assay or a similar fluorescence-based assay.

-

Procedure:

-

Prepare two sets of samples. In the first set, measure the fluorescence of the intact LNPs to quantify the amount of unencapsulated (surface-bound) mRNA.

-

In the second set, add a surfactant (e.g., 0.5% Triton™ X-100) to disrupt the LNPs and release the encapsulated mRNA. Measure the total fluorescence.

-

Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100

-

-

Expected Results: An encapsulation efficiency of >90% is typically required for effective delivery.

3. Nanoparticle Morphology:

-

Technique: Cryogenic Transmission Electron Microscopy (Cryo-TEM) or Scanning Electron Microscopy (SEM).[19]

-

Procedure: Prepare grids according to standard protocols and image the LNPs to visualize their size, shape, and lamellarity.

-

Expected Results: Images should confirm the formation of spherical vesicles in the expected size range.

Hypothetical Characterization Data:

| Parameter | Target Value | Hypothetical Result | Method |

| Z-Average Diameter (nm) | 80 - 150 | 110.5 ± 2.1 | DLS |

| Polydispersity Index (PDI) | < 0.2 | 0.15 ± 0.03 | DLS |

| Zeta Potential (mV) | +20 to +40 | +32.4 ± 1.8 | ELS |

| Encapsulation Efficiency (%) | > 90 | 94.5 ± 2.5 | RiboGreen® Assay |

Conclusion and Future Directions

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride presents a compelling structural framework for the development of novel materials for drug delivery. Its combination of cationic groups and a biodegradable ester linkage makes it a promising candidate for creating efficient and safe carriers for nucleic acids and other therapeutics. The hypothetical applications and protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this molecule. Future work should focus on the synthesis and characterization of derivatives, followed by in vitro and in vivo studies to validate their efficacy and safety as drug delivery systems.

References

-

Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

-

A Family of Bioreducible Poly(disulfide amine)s for Gene Delivery - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

-

mRNA lipid nanoparticle formulation, characterization and evaluation - PMC - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

-

Lipid carriers for mRNA delivery - PMC - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

-

Amino acid supplementation enhances in vivo efficacy of lipid nanoparticle-mediated mRNA delivery in preclinical models - PubMed. (2026, March 11). Retrieved March 17, 2026, from [Link]

-

Synthesis of Amine-Functionalized Diene-Based Polymers as Novel Gene Delivery Vectors | Macromolecules - ACS Publications. (2006, November 10). Retrieved March 17, 2026, from [Link]

-

Basics of Solid Lipid Nanoparticles Formulation - Biomedical Research Bulletin. (2024, September 30). Retrieved March 17, 2026, from [Link]

-

Special Issue : Advances in Characterization Methods for Drug Delivery Systems - MDPI. (n.d.). Retrieved March 17, 2026, from [Link]

-

Synthesis and Characterization of Biodegradable Poly(ester amide)s with Pendant Amine Functional Groups and In Vitro Cellular Response | Biomacromolecules - ACS Publications. (2009, October 7). Retrieved March 17, 2026, from [Link]

-

Efficient and Low Cytotoxicity Gene Carriers Based on Amine-Functionalized Polyvinylpyrrolidone - MDPI. (2020, November 17). Retrieved March 17, 2026, from [Link]

-

Simple 'cocktail' of amino acids dramatically boosts power of mRNA therapies and CRISPR gene editing | EurekAlert! (2026, March 11). Retrieved March 17, 2026, from [Link]

-

One-Step Precise Characterization of Drug Delivery Systems by PULCON Magnetic Resonance Spectroscopy | Molecular Pharmaceutics - ACS Publications. (2024, May 15). Retrieved March 17, 2026, from [Link]

-

(PDF) Degradable Poly(ester amide)s for Biomedical Applications - ResearchGate. (2025, October 16). Retrieved March 17, 2026, from [Link]

-

Biodegradable Polymers for Gene-Delivery Applications | IJN - Dove Medical Press. (2020, March 30). Retrieved March 17, 2026, from [Link]

-

FORMULATION FORUM - Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. (2022, January 19). Retrieved March 17, 2026, from [Link]

-

Amino Acid Polymer-Based Nano-Carriers for Targeted Drug Delivery in Breast Cancer Therapy: Mechanisms, Applications, and Future Perspectives - Preprints.org. (2025, October 14). Retrieved March 17, 2026, from [Link]

-

Degradable Poly(ester amide)s for Biomedical Applications - MDPI. (2010, December 27). Retrieved March 17, 2026, from [Link]

-

Cationic Lipid Pairs Enhance Liver-to-Lung Tropism of Lipid Nanoparticles for In Vivo mRNA Delivery | ACS Applied Materials & Interfaces. (2024, May 8). Retrieved March 17, 2026, from [Link]

-

Novel Biodegradable Poly(disulfide amine)s for Gene Delivery with High Efficiency and Low Cytotoxicity - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

-

Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles - Journals. (n.d.). Retrieved March 17, 2026, from [Link]

-

Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - SCIRP. (n.d.). Retrieved March 17, 2026, from [Link]

-

Amino acid-functionalized dendrimers with heterobifunctional chemoselective peripheral groups for drug delivery applications - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

-

A novel chemical approach to drug delivery: lipidic amino acid conjugates - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

-

Characterization of Drug Delivery Particles in Pharmaceutical Disperse Systems - Systematic Reviews in Pharmacy. (2021, June 24). Retrieved March 17, 2026, from [Link]

-

A Novel Family of l-Amino Acid-Based Biodegradable Polymer−Lipid Conjugates for the Development of Long-Circulating Liposomes with Effective Drug-Targeting Capacity | Bioconjugate Chemistry - ACS Publications. (2003, October 28). Retrieved March 17, 2026, from [Link]

-

Amino Acid Functionalized Inorganic Nanoparticles as Cutting-Edge Therapeutic and Diagnostic Agents - Research Explorer The University of Manchester. (2018, March 21). Retrieved March 17, 2026, from [Link]

-

Development and optimisation of cationic lipid nanoparticles for mRNA delivery | bioRxiv. (2023, February 7). Retrieved March 17, 2026, from [Link]

-

Microscopy for Drug Delivery Systems - Lab Manager. (n.d.). Retrieved March 17, 2026, from [Link]

-

Development of mRNA Lipid Nanoparticles: Targeting and Therapeutic Aspects - MDPI. (2024, September 22). Retrieved March 17, 2026, from [Link]

-

Functionalized Particles Designed for Targeted Delivery - Semantic Scholar. (2021, June 21). Retrieved March 17, 2026, from [Link]

-

Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

- 1. A Family of Bioreducible Poly(disulfide amine)s for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Novel Biodegradable Poly(disulfide amine)s for Gene Delivery with High Efficiency and Low Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and Low Cytotoxicity Gene Carriers Based on Amine-Functionalized Polyvinylpyrrolidone [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Amino Acid Polymer-Based Nano-Carriers for Targeted Drug Delivery in Breast Cancer Therapy: Mechanisms, Applications, and Future Perspectives[v1] | Preprints.org [preprints.org]

- 8. Amino acid-based liposomal assemblies: Intracellular plasmid DNA delivery nanoparticles [meddocsonline.org]

- 9. Lipid carriers for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Approaches to the design of lipid-based nanocarriers [sigmaaldrich.com]

- 11. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of MC3 Lipid Nanoparticles for RNA delivery [tocris.com]

- 13. Development and optimisation of cationic lipid nanoparticles for mRNA delivery | bioRxiv [biorxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. Biodegradable Block Poly(ester amine)s with Pendant Hydroxyl Groups for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in Characterization Methods for Drug Delivery Systems | Pharmaceutics | MDPI [mdpi.com]

- 17. sysrevpharm.org [sysrevpharm.org]

- 18. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microscopy for Drug Delivery Systems | Lab Manager [labmanager.com]

Application Notes & Protocols for In Vivo Dosing of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for establishing initial in vivo dosing parameters for the novel investigational compound, Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride. Due to the absence of published literature for this specific molecule[1], this guide is structured around established principles of preclinical research for new chemical entities (NCEs).[2][3] The protocols herein emphasize a systematic, data-driven approach, beginning with essential physicochemical characterization and culminating in a structured dose-range finding study. The primary objective is to equip researchers with the foundational knowledge to design and execute scientifically rigorous and ethically sound in vivo experiments.

Introduction: The Investigational Compound

Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride is a small molecule with the following basic properties:

| Property | Value | Source |

| CAS Number | 1956386-55-2 | [4] |

| Molecular Formula | C₇H₁₈Cl₂N₂O₂ | [5] |

| Molecular Weight | 233.13 g/mol | [5] |

| Purity | Typically ≥95.0% | [5] |

| Physical Form | White to off-white powder or crystals | [6] |

Currently, there is no publicly available data on the biological activity, mechanism of action, pharmacokinetics, or toxicology of this compound. Therefore, the initial in vivo studies must be approached with caution and designed to gather this critical information systematically.

Hazard & Safety Information: The dihydrochloride salt form suggests good aqueous solubility, however, this must be experimentally verified. Safety data sheets for related structures indicate potential for skin and eye irritation, and may cause drowsiness or dizziness upon single exposure.[4][7] Standard personal protective equipment (PPE), including lab coat, gloves, and safety glasses, should be worn when handling the compound.

Pre-Formulation & Physicochemical Characterization: The First Critical Step

Before any in vivo administration, a thorough understanding of the compound's physicochemical properties is paramount. This data directly informs vehicle selection, which is a critical determinant for the quality and reproducibility of in vivo results.[8][9]

Protocol 1: Essential Physicochemical Profiling

-

Aqueous Solubility Determination:

-

Prepare saturated solutions of the compound in a panel of biocompatible solvents and buffers (e.g., water, saline, PBS at pH 7.4, 0.5% methylcellulose).

-

Equilibrate the solutions for 24 hours at room temperature.

-

Filter the solutions through a 0.22 µm filter to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

-

Determination of LogP/LogD:

-

Perform a shake-flask method using n-octanol and a relevant aqueous buffer (e.g., PBS pH 7.4) to determine the lipophilicity of the compound. This will help predict its potential for membrane permeability and inform the choice between aqueous or lipid-based delivery systems.

-

-

pKa Determination:

-

Use potentiometric titration or a similar method to determine the ionization constant(s) of the compound. This is crucial for understanding its charge state in different physiological compartments, which affects solubility and absorption.

-

Vehicle Selection & Formulation

The choice of an appropriate vehicle is critical to ensure the compound is delivered in a stable, homogenous, and non-toxic manner.[8][10] The ideal vehicle should be inert and have no biological effect of its own.

Recommended Vehicle Screening

Based on the physicochemical data from Protocol 1, select a suitable vehicle. Given the dihydrochloride salt nature of the compound, it is plausible it will have sufficient aqueous solubility for initial studies.

| Vehicle Tier | Formulation | Rationale & Considerations |

| Tier 1 (Preferred) | Sterile 0.9% Saline or PBS, pH 7.4 | Ideal for water-soluble compounds. Physiologically compatible and least likely to cause adverse effects.[8] |

| Tier 2 | 0.5% (w/v) Carboxymethylcellulose (CMC) in water | A well-tolerated aqueous suspending agent for compounds with low to moderate solubility.[8][9] |

| Tier 3 (Use with Caution) | 5-10% DMSO in Saline or PEG-400 | For compounds with poor aqueous solubility. Be aware that DMSO and PEG-400 can have their own biological and toxicological effects.[8][9] A vehicle-only control group is mandatory if these are used. |

Protocol 2: Formulation Preparation & Homogeneity Assessment

-

Preparation of a 1 mg/mL Stock Solution (Example):

-

Based on the desired highest dose and a standard dosing volume (e.g., 10 mL/kg for mice), calculate the required stock concentration.

-

For a 10 mg/kg dose in a 25g mouse, the volume is 0.25 mL, requiring a 1 mg/mL solution.

-

Weigh the required amount of Methyl 4-amino-2-(2-aminoethyl)butanoate dihydrochloride.

-

In a sterile container, add the chosen vehicle (e.g., 0.9% Saline) to the compound.

-

Use a vortex mixer and/or sonicator to aid dissolution. If preparing a suspension, ensure it is uniformly dispersed.

-

-

Sterility and pH:

-

For parenteral routes (IV, IP, SC), the final formulation must be sterile. This can be achieved by sterile filtering the final solution through a 0.22 µm syringe filter if it is a true solution.

-

Measure the pH of the final formulation and adjust to a physiological range (pH 6.5-7.5) if necessary to avoid injection site irritation.

-

-